AF10 SIRT2 Inhibition Potency Relative to Closely Related Lysine-Thiourea Analogs AF8 and AF12
AF10 inhibits recombinant human SIRT2 with an IC₅₀ of 0.15 ± 0.06 µM, positioning it as a moderately potent member of the lysine-thiourea series when compared directly to AF8 (IC₅₀ = 0.06 µM) and AF12 (IC₅₀ = 0.08 µM) measured under identical in vitro fluorogenic assay conditions using the SIRT2 substrate Boc-Lys(Ac)-AMC [1].
| Evidence Dimension | Recombinant human SIRT2 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.15 ± 0.06 µM |
| Comparator Or Baseline | AF8: 0.06 µM; AF12: 0.08 µM |
| Quantified Difference | AF10 is 2.5-fold less potent than AF8 and 1.9-fold less potent than AF12 |
| Conditions | In vitro fluorogenic assay using Boc-Lys(Ac)-AMC substrate |
Why This Matters
The modest reduction in potency relative to AF8 enables selection when intermediate SIRT2 inhibition is therapeutically desirable or when a specific off-rate profile is preferred for in vivo dosing.
- [1] Farooqi AS, Hong JY, Cao J, Lu X, Price IR, Zhao Q, Kosciuk T, Yang M, Bai JJ, Lin H. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model. J Med Chem. 2019;62(8):4131-4141. View Source
